molecular formula C10H7BrClN3O B13175485 (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13175485
M. Wt: 300.54 g/mol
InChI Key: IYZSRRNYCKUABK-UHFFFAOYSA-N
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Description

(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and a hydroxyisoquinoline moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the formation of the carboximidamide group, which is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and high-throughput screening can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms and hydroxyisoquinoline moiety are key to its binding affinity and activity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated isoquinolines and carboximidamides, such as:

  • 8-Bromo-5-chloroisoquinoline
  • N’-Hydroxyisoquinoline-1-carboximidamide
  • 5-Chloro-8-iodoisoquinoline

Uniqueness

What sets (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide apart is its specific combination of bromine, chlorine, and hydroxyisoquinoline groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

8-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

IYZSRRNYCKUABK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Br

Origin of Product

United States

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